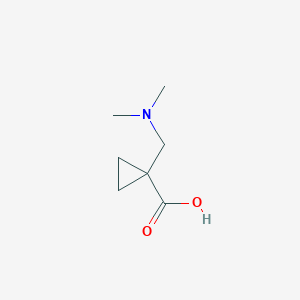

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid

概要

説明

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is a cyclic amino acid with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. This compound is of significant interest in various fields of research and industry due to its unique structure and properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates can be employed .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

化学反応の分析

Types of Reactions: 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclopropanecarboxylic acid derivatives.

科学的研究の応用

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid, often referred to as DMAC, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the diverse applications of DMAC, particularly in medicinal chemistry, agrochemicals, and organic synthesis, supported by case studies and data tables.

Overview

DMAC is characterized by its cyclopropane structure, which imparts unique reactivity and biological activity. The compound can be synthesized through various methods, including cyclopropanation reactions and the use of dimethylamine derivatives. Its synthesis often involves the reaction of cyclopropanecarboxylic acid with dimethylamine under controlled conditions.

Synthesis Method

A notable method for synthesizing DMAC involves the use of zinc cuttings and acetyl chloride in a nitrogen atmosphere. This one-step process significantly reduces production costs and equipment investment compared to traditional multi-step methods .

Medicinal Chemistry

DMAC exhibits significant potential in medicinal chemistry due to its ability to interact with biological systems. Its applications include:

- Antimicrobial Activity : DMAC derivatives have shown promising results against various pathogens, including fungi and bacteria. For instance, compounds derived from DMAC have been tested for their efficacy against strains like Sclerotinia sclerotiorum and Fusarium oxysporum, demonstrating moderate to high levels of antifungal activity .

- Enzyme Inhibition : The unique structure of DMAC allows it to function as an enzyme inhibitor, which is crucial in developing drugs targeting specific metabolic pathways. Research indicates that cyclopropane-containing compounds can affect enzyme activity related to cancer progression and metabolic disorders .

Agrochemicals

In the field of agriculture, DMAC serves as a key intermediate in the synthesis of various agrochemicals:

- Herbicides : DMAC derivatives have been utilized in developing herbicides with specific action mechanisms against unwanted plant species. For example, certain formulations have shown effectiveness in controlling Brassica campestris growth .

- Pesticides : The compound's structure allows it to be integrated into pesticide formulations, enhancing their efficacy against pests while minimizing toxicity to non-target organisms .

Organic Synthesis

DMAC is employed as a building block in organic synthesis due to its versatile reactivity:

- Synthetic Intermediates : It acts as an important precursor for synthesizing complex organic molecules, including pharmaceuticals and fine chemicals. The ability to modify its structure allows chemists to create a wide array of functionalized compounds tailored for specific applications .

- Catalysis : Recent studies have explored the use of DMAC in catalytic processes, particularly in oxidation reactions where it can facilitate the conversion of aldehydes to carboxylic acids under mild conditions .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antifungal Activity | DMAC derivatives showed 70% inhibition against Fusarium oxysporum at 100 µg/mL concentration. |

| Study B | Herbicidal Efficacy | Formulations containing DMAC were effective in reducing Brassica campestris biomass by 60% over two weeks. |

| Study C | Enzyme Inhibition | DMAC was identified as a potent inhibitor of cholesteryl ester transfer protein (CETP), potentially aiding in coronary heart disease treatment. |

作用機序

The mechanism of action of 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

類似化合物との比較

1-Aminocyclopropanecarboxylic acid: A related compound with similar structural features but different functional groups.

Cyclopropanecarboxylic acid: A simpler analog without the dimethylamino group.

1-Methylcyclopropanecarboxylic acid: Another related compound with a methyl group instead of the dimethylamino group.

Uniqueness: 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a cyclopropane ring and a dimethylamino group, allows it to interact with various biological targets, making it a subject of extensive research.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The dimethylamino group enhances binding affinity to molecular targets, which can modulate their activity. This interaction is crucial for the compound's pharmacological effects, influencing pathways related to inflammation, cancer, and central nervous system disorders.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Exhibits antibacterial and antifungal properties, potentially useful in treating infections.

- Anti-inflammatory Effects : Inhibits pathways involved in inflammation, suggesting applications in inflammatory diseases.

- Antitumor Properties : Shows promise in cancer treatment by inducing apoptosis in tumor cells.

- Neurological Effects : Potential applications in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of compounds related to this compound. For instance:

- Antitumor Activity : A study demonstrated that derivatives of cyclopropanecarboxylic acids exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Anti-inflammatory Mechanisms : Research indicated that similar compounds could inhibit the expression of pro-inflammatory cytokines, suggesting a potential therapeutic role in diseases characterized by chronic inflammation .

- Neuropharmacological Studies : Investigations into the effects of dimethylamino-substituted compounds on neurotransmitter systems revealed potential anxiolytic and antidepressant-like effects in animal models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the cyclopropane ring or the dimethylamino group can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Enhanced antimicrobial activity |

| Alteration of the cyclopropane ring size | Variable effects on receptor binding affinity |

| Changes in the carboxylic acid moiety | Impact on solubility and bioavailability |

These findings underscore the importance of optimizing chemical structures for desired pharmacological effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

- Absorption : The compound demonstrates moderate permeability across cell membranes.

- Metabolism : Initial studies suggest hepatic metabolism, with potential for active metabolites.

- Excretion : Primarily eliminated through renal pathways, necessitating further investigation into its half-life and clearance rates .

特性

IUPAC Name |

1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)5-7(3-4-7)6(9)10/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQPYMSFAIDGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。